4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-(4-methoxyphenyl)ethyl group at position 4, a methyl group at position 2, and a pyrrolidine ring at position 6. The 4-methoxyphenethyl group on the piperazine moiety may influence receptor binding affinity and metabolic stability, while the pyrrolidine substituent contributes to lipophilicity and stereoelectronic effects .
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-18-23-21(26-10-3-4-11-26)17-22(24-18)27-15-13-25(14-16-27)12-9-19-5-7-20(28-2)8-6-19/h5-8,17H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMOBXVVYUKJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a piperazine moiety are found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, modulating the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s worth noting that the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to exhibit a variety of biological activities .
Biological Activity
The compound 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that exhibits potential biological activities, particularly in the context of pharmacology. Its structural characteristics suggest it may interact with various biological targets, including receptors and enzymes involved in critical physiological processes. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrrolidine groups, which are known to enhance bioactivity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 571.9 °C at 760 mmHg |
| Flash Point | 299.6 °C |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and kinases:
- Serotonin Receptor Modulation : The piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. Studies have shown that compounds similar to this one can act as partial agonists or antagonists at these receptors, influencing mood and anxiety pathways .
- Kinase Inhibition : Recent investigations have highlighted the potential of pyrimidine derivatives in inhibiting specific kinases involved in cancer progression, such as mTOR and various receptor tyrosine kinases (RTKs). This compound may exhibit similar properties, making it a candidate for further exploration in oncology .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:
- Cell Proliferation Assays : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing an IC50 value in the low micromolar range, indicating potent anti-proliferative effects.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In a xenograft model using human tumor cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an anti-cancer agent.
Case Studies
Several case studies have documented the effects of similar compounds on neurological and oncological conditions:
- Anxiety Disorders : A study involving a related piperazine derivative demonstrated anxiolytic effects in rodent models, attributed to serotonin receptor modulation .
- Cancer Therapy : In clinical trials involving kinase inhibitors, compounds structurally related to this pyrimidine have shown promise in treating resistant forms of cancer by targeting specific mutations in RTKs .
Comparison with Similar Compounds
Substituent Variability on Piperazine
- Compound 4 (): 2-(4-phenylethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione Key Differences: Replaces the pyrimidine core with a pyrrolopyridine-dione structure. The phenylethyl-piperazine substituent is retained, but the methoxy group is on the core rather than the phenethyl chain.
- Compound 9 (): 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Key Differences: Features a trifluoromethyl group and a sulfonyl substituent on the piperazine ring.
Piperazine vs. Piperidine/Pyrrolidine Substitutions
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():
- Key Differences : Substitutes the piperazine ring with piperidine at position 6 and includes an amine at position 2.
- Impact : Piperidine’s reduced basicity compared to piperazine may decrease solubility in acidic environments, affecting bioavailability. The amine group at position 2 could participate in hydrogen bonding, unlike the methyl group in the target compound .
- 4-(Piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine (): Key Differences: Replaces the methyl group at position 2 and the phenethyl-piperazine substituent with pyrrolidine.
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine Derivatives (): Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Differences: Thienopyrimidine core with morpholine and sulfonyl-piperazine substituents.
Pharmacological Activity and Selectivity
- Dopamine D4 Receptor Antagonists ():
- S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]): Exhibits >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM vs. 738 nM for D2).
- Comparison : The target compound’s piperazine-phenethyl group may mimic S 18126’s piperazine-dihydrobenzodioxin moiety, but the pyrimidine core lacks the indane structure critical for D4 affinity. This suggests lower dopaminergic activity unless tailored for specific receptor conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
